molecular formula C7H13NO B172627 4-Ethyl-1-methylpyrrolidin-2-one CAS No. 199851-83-7

4-Ethyl-1-methylpyrrolidin-2-one

Cat. No.: B172627
CAS No.: 199851-83-7
M. Wt: 127.18 g/mol
InChI Key: RHGSQUDKMGXXHE-UHFFFAOYSA-N
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Description

4-Ethyl-1-methylpyrrolidin-2-one is a substituted lactam featuring a five-membered pyrrolidinone ring with a methyl group at the 1-position and an ethyl group at the 4-position. This compound belongs to the class of N-substituted pyrrolidinones, which are widely studied for their conformational flexibility and applications in pharmaceuticals, agrochemicals, and synthetic intermediates .

Properties

CAS No.

199851-83-7

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-ethyl-1-methylpyrrolidin-2-one

InChI

InChI=1S/C7H13NO/c1-3-6-4-7(9)8(2)5-6/h6H,3-5H2,1-2H3

InChI Key

RHGSQUDKMGXXHE-UHFFFAOYSA-N

SMILES

CCC1CC(=O)N(C1)C

Canonical SMILES

CCC1CC(=O)N(C1)C

Synonyms

2-Pyrrolidinone,4-ethyl-1-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Key structural analogs of 4-ethyl-1-methylpyrrolidin-2-one include:

4-Ethyl-1-(phenylethyl)pyrrolidin-2-one (): Features a bulkier phenylethyl group at the 1-position.

1-(4-Methoxyphenyl)pyrrolidin-2-one derivatives (): Substitution with a methoxyphenyl group introduces electron-donating effects, altering electronic distribution and solubility .

1-(Chloromethylphenyl)pyrrolidin-2-one (): The chloromethyl group adds polarizability and reactivity, making it useful in cross-coupling reactions .

Physicochemical Properties

A comparative analysis based on substituent effects is summarized below:

Compound Substituents Molecular Formula (Calc.) Predicted logP* Key Properties
This compound 1-Me, 4-Et C₈H₁₅NO 0.98 Moderate lipophilicity, low steric hindrance
4-Ethyl-1-(phenylethyl)pyrrolidin-2-one 1-PhCH₂CH₂, 4-Et C₁₅H₂₁NO 3.12 High lipophilicity, aromatic interactions
1-(4-Methoxyphenyl)pyrrolidin-2-one 1-(4-MeOPh) C₁₁H₁₃NO₂ 1.45 Enhanced solubility due to methoxy group
1-(Chloromethylphenyl)pyrrolidin-2-one 1-(4-ClCH₂Ph) C₁₁H₁₂ClNO 1.89 Reactive site for nucleophilic substitution

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

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